

The Pharmacokinetic Profile of MDL-811: A Technical Overview

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Compound of Interest

Compound Name: MDL-811

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Introduction

MDL-811 is a novel small-molecule allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase with significant therapeutic potential in oncology and inflammatory diseases.^[1] Preclinical studies have demonstrated its efficacy in models of colorectal cancer and ischemic stroke. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued development and potential translation to clinical settings. This guide provides a detailed overview of the known pharmacokinetic properties of **MDL-811**, including experimental methodologies and key findings from preclinical in vivo studies.

Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters for **MDL-811** are cited to be in supplementary materials of a key study, these supplementary files were not available in the public domain search results.^[1] However, the study design provides a framework for the type of data generated. The table below summarizes the pharmacokinetic parameters that were determined in a preclinical mouse study.

Table 1: Summary of Pharmacokinetic Parameters of **MDL-811** in Mice

Parameter	Route of Administration	Dose	Vehicle	Key Findings
Bioavailability (F%)	Intraperitoneal (IP)	30 mg/kg	5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0)	Reported as 92.96% [1]
Area Under the Curve (AUC)	Intravenous (IV) & IP	20 mg/kg (IV), 30 mg/kg (IP)	5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0)	Calculated using the linear trapezoidal rule. [1]
Plasma Concentration	IV & IP	20 mg/kg (IV), 30 mg/kg (IP)	5% DMSO, 10% Solutol, 85% saline (pH 7.0-8.0)	Measured at multiple time points up to 24 hours. [1]

Experimental Protocols

The following section details the methodology employed in the pivotal preclinical pharmacokinetic study of **MDL-811**.

In Vivo Pharmacokinetic Study in Mice

A study was conducted to evaluate the pharmacokinetic properties of **MDL-811** in male C57BL/6J mice.[\[1\]](#)

Animal Model:

- Species: Mouse
- Strain: C57BL/6J
- Sex: Male
- Age: Six weeks old
- Group Size: 5 mice per group[\[1\]](#)

Drug Administration:

- Formulation: **MDL-811** was dissolved in a vehicle consisting of 5% DMSO, 10% Solutol, and 85% saline. The pH of the formulation was adjusted to a range of 7.0-8.0.[1]
- Routes and Doses:
 - A single intravenous (IV) bolus injection at a dose of 20 mg/kg.[1]
 - A single intraperitoneal (IP) injection at a dose of 30 mg/kg.[1]

Sample Collection:

- Matrix: Plasma
- Time Points: Plasma samples were collected at 5 minutes, 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours post-administration.[1]
- Procedure: Mice were sacrificed at each time point for the collection of plasma samples.[1]

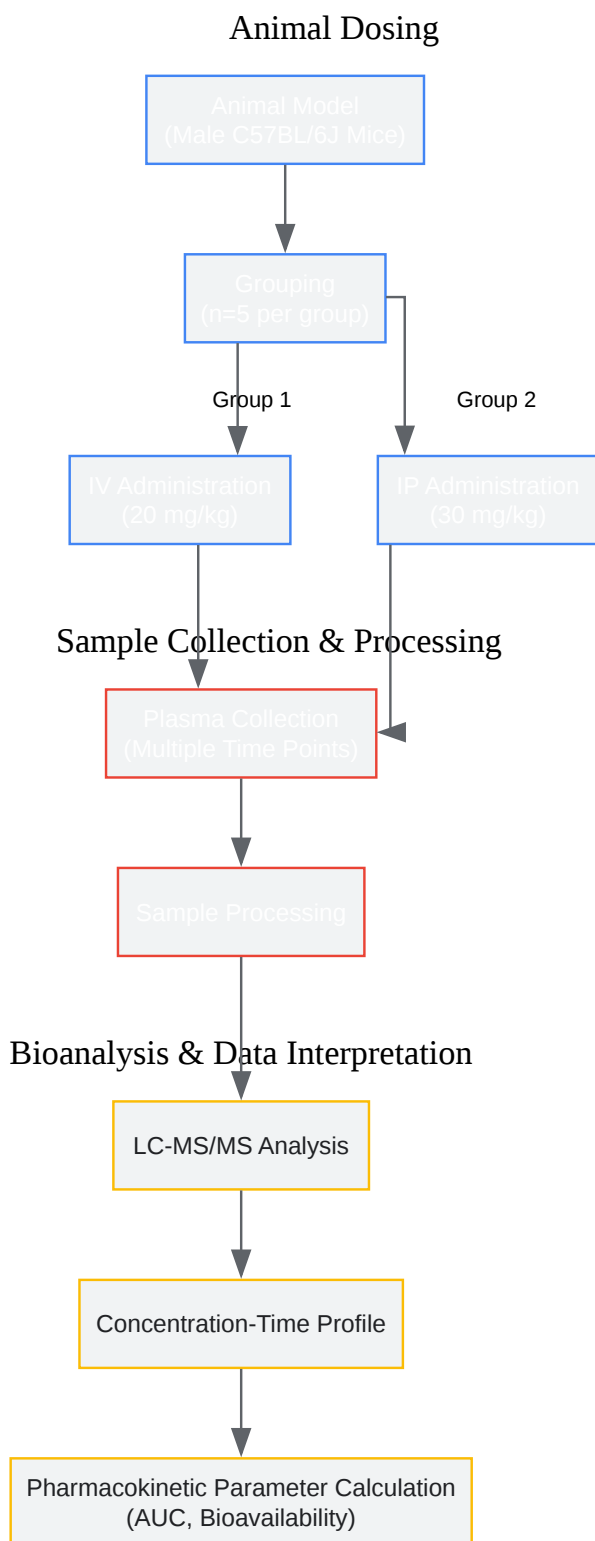
Bioanalytical Method:

- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed to determine the concentration of **MDL-811** in the plasma samples.[1]
- Data Analysis: Pharmacokinetic parameters were calculated from the mean plasma concentration-time profiles using Analyst Software 1.6. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The bioavailability following IP administration was determined by comparing the dose-normalized AUC from the IP route to that of the IV route.
[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the preclinical pharmacokinetic study of **MDL-811**.

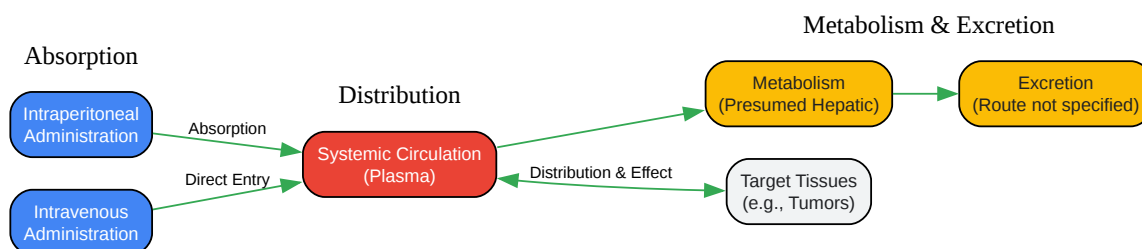


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Caption: Workflow of the in vivo pharmacokinetic study of **MDL-811** in mice.

ADME Pathway

This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of **MDL-811** based on the available data.



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Caption: Conceptual ADME pathway for **MDL-811**.

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References

- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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